8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a polycyclic heteroaromatic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms at the 8 and 10 positions, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5–10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction to be performed in high yields under simple operational conditions . Another method involves the metal-free construction of dihydropyrazino[2,3-b]indoles from 2-aminoacetophenones, isocyanates, and 1,2-diamines, using a Brønsted acid/iodine co-mediated approach in 2-MeTHF as a green solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be compared with other similar compounds, such as:
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: Lacks the fluorine atoms, which can result in different reactivity and biological activity.
10-Bromo-8-methoxy-1,3-dimethyl-3,4-dihydropyrazino[1,2-a]indole 2-oxide:
Dihydropyrazino[2,3-b]indoles: Synthesized using different methods and may have varying biological activities.
The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for enhanced biological activity, distinguishing it from its analogues.
Properties
Molecular Formula |
C11H8F2N2O |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
8,10-difluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H8F2N2O/c12-6-1-2-8-7(5-6)9(13)10-11(16)14-3-4-15(8)10/h1-2,5H,3-4H2,(H,14,16) |
InChI Key |
GPHPMLUSPHELGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)F)C(=C2C(=O)N1)F |
Origin of Product |
United States |
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